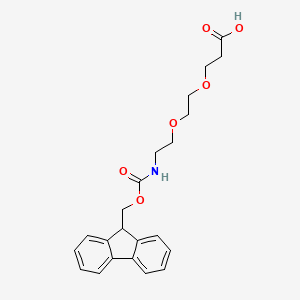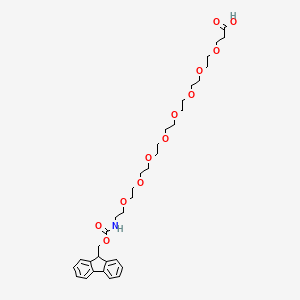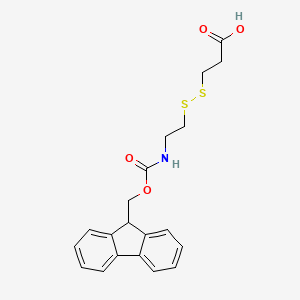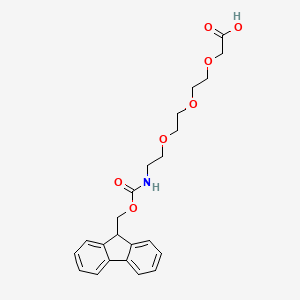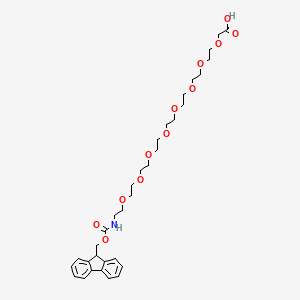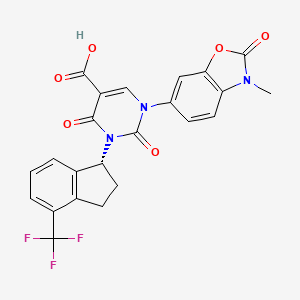
Fulacimstat
Overview
Description
Fulacimstat is a chymase inhibitor that has been investigated for its potential therapeutic effects in various medical conditions, including diabetic kidney disease and heart failure. Chymase is a protease enzyme that generates multiple factors involved in tissue remodeling, such as angiotensin II, which plays a role in the pathophysiology of these diseases .
Mechanism of Action
Target of Action
Chymase is a protease that generates multiple factors involved in tissue remodeling, including angiotensin II (Ang II) . It has been implicated in the pathophysiology of diabetic kidney disease (DKD) .
Mode of Action
Fulacimstat interacts with its target, chymase, by inhibiting its activity .
Biochemical Pathways
Chymase generates mediators of tissue remodeling including angiotensin II (Ang II) that have been implicated in the pathophysiology of diabetic kidney disease (DKD) . In rat mesangial cells, chymase induced the TGF-β1 pathway in an Ang II-independent pathway . This suggests that chymase inhibition can provide additional effects to ACEi or ARB therapy .
Pharmacokinetics
It has been reported that this compound achieved mean total trough concentrations that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity .
Result of Action
After six months of treatment, there were no effects of this compound compared to placebo on the changes in left-ventricular ejection fraction (LVEF), left-ventricular end-diastolic volume index (LVEDVI), and left-ventricular end-systolic volume index (LVESVI) .
Action Environment
It is known that this compound was safe and well tolerated in patients with left-ventricular dysfunction (lvd) after first stemi .
Biochemical Analysis
Biochemical Properties
Fulacimstat interacts primarily with the chymase enzyme, a type of protease. It acts as an inhibitor for this enzyme, with IC50 values of 4 nM and 3 nM for human and hamster chymase enzyme, respectively . The nature of this interaction is inhibitory, meaning that this compound binds to the chymase enzyme and reduces its activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cardiac fibrosis in hamsters . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the chymase enzyme, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It does not degrade significantly and maintains its inhibitory effects on the chymase enzyme .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to reduce cardiac fibrosis in hamsters in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported .
Metabolic Pathways
This compound is involved in the metabolic pathway of the chymase enzyme . It interacts with this enzyme and inhibits its activity, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can effectively reach the chymase enzyme to exert its inhibitory effects .
Subcellular Localization
Given its role as a chymase inhibitor, it is likely that it localizes to areas where the chymase enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fulacimstat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically includes the following steps:
- Formation of the benzoxazole ring.
- Introduction of the trifluoromethyl group.
- Formation of the pyrimidine ring.
- Coupling of the benzoxazole and pyrimidine intermediates.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts, higher-yielding reactions, and scalable purification methods to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fulacimstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study chymase inhibition and its effects on biochemical pathways.
Biology: Investigated for its role in modulating biological processes involving chymase, such as tissue remodeling and inflammation.
Medicine: Explored as a therapeutic agent for conditions like diabetic kidney disease, heart failure, and myocardial infarction.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: An angiotensin II receptor blocker used to treat hypertension.
Losartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Captopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Uniqueness of Fulacimstat
This compound is unique in its specific inhibition of chymase, which directly targets the enzyme responsible for generating pro-fibrotic factors. Unlike angiotensin II receptor blockers and angiotensin-converting enzyme inhibitors, which act downstream in the renin-angiotensin system, this compound targets the upstream enzyme, providing a novel approach to modulating this pathway .
Properties
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488354-15-9 | |
| Record name | Fulacimstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulacimstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FULACIMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



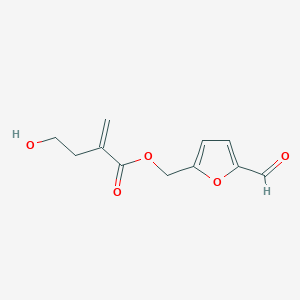
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)

